6-Bromomethyl-2,4-diamino-7-pteridinol
Description
Historical Context of Pteridine Research
The field of pteridine research has its origins in the mid-1920s when scientists first began investigating colored compounds found in butterfly wings, leading to the eventual discovery and characterization of the pteridine ring system. The systematic study of pterins was initiated by Schopf and colleagues when they discovered leucopterin in whiteflies of the species Pieris brassicae and Pieris napi. This early work laid the foundation for understanding the broader significance of pteridine compounds in biological systems. The term "pteridine" itself was proposed by scientist Wieland in 1941, referring to the pyrazino[2,3-d]pyrimidine nucleus that forms the core structure of these compounds. The nomenclature reflects the Greek origin "pteron" meaning wing, acknowledging the initial discovery of these compounds in butterfly wing pigments.
The development of pteridine chemistry accelerated significantly in 1958 when Seymour Kaufman discovered 5,6,7,8-tetrahydrobiopterin, marking a turning point in the understanding of pteridine biochemistry. This discovery opened new avenues for research into the biological functions of pteridines, particularly their roles in amino acid metabolism, nucleic acid synthesis, and neurotransmitter production. The recognition that pteridine derivatives play critical roles in various biological processes, including cardiovascular function and the metabolic requirements of virtually all living species, has driven continued research interest in this chemical class. Throughout the latter half of the twentieth century, researchers began to appreciate the diverse pharmacological properties exhibited by pteridine derivatives, including analgesic, anti-inflammatory, anticonvulsant, sedative-hypnotic, anti-histaminic, anti-hypertensive, anti-tumor, anti-microbial, and anti-parasitic activities.
The emergence of computational chemistry studies in the mid-1990s further advanced pteridine research, with investigations into conformational flexibility and molecular dynamics providing deeper insights into structure-activity relationships. These computational approaches have been instrumental in understanding the conformational preferences of pteridine derivatives and their implications for biological activity. The field has continued to evolve with the application of modern synthetic methodologies and analytical techniques, leading to the development of increasingly sophisticated pteridine derivatives with enhanced biological properties.
Nomenclature and Chemical Classification
6-Bromomethyl-2,4-diamino-7-pteridinol belongs to the broader classification of pteridine derivatives, which are bicyclic heterocyclic compounds containing four nitrogen atoms integrated into an aromatic framework. The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the pteridine core serving as the parent structure and various substituents designated by their positions on the ring system. The compound is specifically classified as a substituted pteridine featuring amino groups at positions 2 and 4, a bromomethyl substituent at position 6, and a hydroxyl group at position 7 of the pteridine nucleus.
The pteridine ring system itself consists of a pyrimidine ring fused to a pyrazine ring, creating a bicyclic structure with nitrogen atoms at positions 1 and 4 in the pyrimidine ring and positions 1 and 3 in the pyrazine ring. This arrangement of nitrogen atoms significantly influences the chemical and physical properties of pteridine derivatives, including their aromaticity, reactivity patterns, and biological activities. The presence of multiple nitrogen atoms reduces the aromaticity of the ring system to the point where it becomes susceptible to nucleophilic attack, which is a characteristic feature exploited in many synthetic transformations.
Within the broader classification of pteridine derivatives, 6-Bromomethyl-2,4-diamino-7-pteridinol can be categorized as a functionalized pterin, given the presence of amino groups at positions 2 and 4, which is a common substitution pattern found in naturally occurring pterins. The compound also falls under the category of halogenated pteridines due to the presence of the bromomethyl group, which serves as a reactive handle for further chemical modifications. The hydroxyl group at position 7 places this compound among the hydroxylated pteridine derivatives, a subclass known for enhanced solubility and specific biological activities.
The chemical classification of this compound extends to its potential role as a pharmaceutical intermediate, particularly in the synthesis of antifolate agents and other therapeutic pteridine derivatives. The molecular formula C₇H₇BrN₆O and molecular weight of 271.07 grams per mole provide essential identification parameters for this compound. The compound's classification as both a brominated and amino-substituted pteridine makes it a valuable synthetic intermediate for accessing a wide range of pteridine derivatives with diverse biological activities.
Structural Relationship to Other Pteridine Derivatives
The structural architecture of 6-Bromomethyl-2,4-diamino-7-pteridinol exhibits significant relationships to other biologically important pteridine derivatives, particularly those involved in folate metabolism and purine biosynthesis pathways. The 2,4-diaminopteridine core structure is a characteristic feature shared with several clinically important compounds, including methotrexate and other antifolate drugs used in cancer chemotherapy. This structural similarity is not coincidental, as the 2,4-diamino substitution pattern is crucial for binding to dihydrofolate reductase and other folate-dependent enzymes, making compounds with this pattern valuable as enzyme inhibitors or competitive antagonists.
The presence of the bromomethyl group at position 6 provides a unique structural feature that distinguishes this compound from many naturally occurring pteridines while offering opportunities for further synthetic elaboration. Related compounds in the literature include 6-(bromomethyl)pteridine-2,4-diamine and its hydrobromide salt, which lack the hydroxyl group at position 7 but share the same substitution pattern at positions 2, 4, and 6. These compounds serve as important synthetic intermediates in the preparation of various pteridine derivatives and have been utilized in the synthesis of methotrexate analogs and other pharmaceutical compounds.
The structural relationship to naturally occurring pterins is evident in the amino substitution pattern, which mirrors that found in compounds such as 2-amino-4-hydroxypteridine and related pterins. However, the additional bromomethyl and hydroxyl substitutions create a more complex molecular architecture that can engage in diverse chemical interactions. The compound also shows structural similarities to other synthetic pteridine derivatives that have been developed as enzyme inhibitors, including those targeting pteridine reductases in parasitic organisms.
Comparative analysis with other pteridine derivatives reveals that the specific combination of substituents in 6-Bromomethyl-2,4-diamino-7-pteridinol creates a unique chemical environment that may confer distinct biological properties. The hydroxyl group at position 7 can participate in hydrogen bonding interactions, potentially influencing the compound's binding affinity for biological targets and its overall pharmacokinetic properties. The bromomethyl group serves as an electrophilic center that can undergo nucleophilic substitution reactions, allowing for the attachment of various functional groups to modulate biological activity.
Significance in Biochemical and Medicinal Chemistry Research
The significance of 6-Bromomethyl-2,4-diamino-7-pteridinol in biochemical and medicinal chemistry research stems from its potential applications as a synthetic intermediate for developing novel therapeutic agents and its utility in studying pteridine-dependent biological processes. The compound's unique structural features make it particularly valuable for medicinal chemistry applications, especially in the development of antifolate drugs used in cancer therapy. The presence of the 2,4-diaminopteridine core structure provides a framework that can interact with folate-dependent enzymes, while the additional substituents offer opportunities for fine-tuning biological activity and selectivity.
Research investigations have demonstrated that pteridine derivatives with similar structural features exhibit significant anticancer activity through multiple mechanisms of action. The compound serves as a crucial intermediate in the synthesis of various pteridine derivatives that have shown promising results in preclinical studies targeting different aspects of cancer cell metabolism. The bromomethyl group acts as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules such as deoxyribonucleic acid and proteins, which can inhibit enzymatic activities essential for cellular processes and potentially lead to apoptosis in rapidly dividing cancer cells.
The medicinal chemistry significance of this compound is further enhanced by its role in the development of pteridine reductase inhibitors, which have shown potential as antiparasitic agents. These enzymes are essential for the survival of various parasitic organisms, and selective inhibition of parasitic pteridine reductases while sparing human enzymes represents an attractive therapeutic strategy. The structural features of 6-Bromomethyl-2,4-diamino-7-pteridinol make it a suitable starting point for designing compounds with enhanced selectivity for parasitic targets.
In biochemical research, pteridine derivatives have been recognized for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective activities. The compound's potential as a radical scavenger and its ability to inhibit various enzymes involved in inflammatory processes make it relevant for research into chronic inflammation-related diseases. Studies have shown that pteridine derivatives can inhibit lipoxygenase enzymes and demonstrate strong antioxidant properties, suggesting potential therapeutic applications in treating inflammatory conditions and oxidative stress-related disorders.
The research significance of 6-Bromomethyl-2,4-diamino-7-pteridinol extends to its utility in studying structure-activity relationships within the pteridine class of compounds. The compound serves as a versatile scaffold for chemical modifications that can probe the effects of different substituents on biological activity, enzyme selectivity, and pharmacokinetic properties. This makes it an invaluable tool for medicinal chemists seeking to optimize pteridine-based drugs for specific therapeutic applications.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₇BrN₆O | |
| Molecular Weight | 271.07 g/mol | |
| Appearance | Light brown to brown solid | |
| Chemical Classification | Pteridine derivative, brominated compound, pharmaceutical intermediate | |
| Storage Conditions | -20°C under inert gas | |
| Primary Applications | Medicinal chemistry intermediate, antifolate drug synthesis |
Properties
IUPAC Name |
2,4-diamino-6-(bromomethyl)-8H-pteridin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN6O/c8-1-2-6(15)13-5-3(11-2)4(9)12-7(10)14-5/h1H2,(H5,9,10,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKABHVKEPGDZME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NC2=C(N=C(N=C2NC1=O)N)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2,4-diamino-6-bromomethyl pteridine
This method utilizes 2,4,5,6-tetraaminopyrimidine hydrochloride as a raw material and acidic 4A molecular sieve as a catalyst. The reaction involves reacting the raw material with 1,3-dioxyacetone in the presence of oxygen to generate 2,4-diamino-6-methylol pteridine, followed by bromination under the action of N-bromosuccinimide (NBS) and triphenylphosphine to obtain the product 2,4-diamino-6-bromomethyl pteridine.
- Cyclization: React 2,4,5,6-tetraminopyrimidine hydrochloride and 1,3-Dihydroxyacetone in the presence of an acidic molecular sieve and oxygen, using alcohol and water as a solvent, to generate 2,4-diamino-6-methylol pteridine.
- Bromination: Use tetracol phenixin as a solvent and NBS and triphenylphosphine as brominated reagents to obtain the 2,4-diamino-6-bromomethyl pteridine crude product at a low temperature.
- Recrystallization: Recrystallize the crude product using a water and DMF mixed solvent to obtain 2,4-diamino-6-methylol pteridine with a content of more than 98%.
- Embodiment 1:
- Add 28.6g of 2,4,5,6-tetraminopyrimidine hydrochloride to 500mL of a 1:1 methanol and water mixed solution in a 1L four-hole bottle and stir to dissolve.
- Add 50g of acid 4A molecular sieve, and pass air into the mixture under vigorous stirring for 12 hours.
- Remove the molecular sieve by filtration and adjust the filtrate to pH=8 with sodium bicarbonate.
- Separate out a brown solid, filter, and dry to obtain 14g of 2,4-diamino-6-methylol pteridine (yield: 73%). MS m/z 192(M+H).
- Embodiment 2:
- Add 28.6g of 2,4,5,6-tetraminopyrimidine hydrochloride to 500mL of a 1:1 methanol and water mixed solution in a 1L four-hole bottle and stir to dissolve.
- Add 50g of acid 4A molecular sieve, and pass oxygen into the mixture under vigorous stirring for 12 hours.
- Remove the molecular sieve by filtration and adjust the filtrate to pH=8 with sodium bicarbonate.
- Separate out a brown solid, filter, and dry to obtain 17.5g of 2,4-diamino-6-methylol pteridine (yield: 91%). MS m/z 192(M+H).
- Embodiment 3:
- Add 26g of triphenylphosphine, 18g of NBS, and 200mL of carbon tetrachloride into a 500mL four-necked flask, stir vigorously, and cool to 0°C.
- Add 10 g of 2,4-diamino-6-methylol pteridine in batches and stir the reaction overnight.
- Filter to obtain the crude product.
- Recrystallize with 100mL of water and DMF mixed solvent to obtain 12.8 g of 2,4-diamino-6-bromomethylpteridine as brown needle crystals (yield 96%). MS m / z254(M+H) +1 H NMR (400MHz, d6-DMSO) δ: 9.10(s, 1H), 8.65(s, 2H), 8.01(s, 2H), 4.94(s, 2H).
Alternative Preparation Method
While specific details for the preparation of 6-Bromomethyl-2,4-diamino-7-pteridinol are limited, a general method for producing 6-Bromomethyl-2,4-pteridinediamine exists, which might be adaptable.
Properties of 6-(Bromomethyl)-2,4-pteridinediamine hydrobromide
Chemical Reactions Analysis
Types of Reactions
6-Bromomethyl-2,4-diamino-7-pteridinol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, and amino derivatives.
Oxidation Reactions: Products include oxo derivatives and hydroxylated compounds.
Reduction Reactions: Products include primary and secondary amines.
Scientific Research Applications
Medicinal Chemistry
6-Bromomethyl-2,4-diamino-7-pteridinol is primarily investigated for its potential as an antifolate drug . It serves as an intermediate in synthesizing compounds like aminopterin and methotrexate, which are critical in cancer treatment due to their ability to inhibit folic acid metabolism .
Key Insights:
- Mechanism of Action: The compound acts as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules such as DNA and RNA. This interaction can inhibit enzymatic activity essential for cell proliferation .
Biological Research
In biological studies, this compound is used to explore pteridine pathways and their role as cofactors in various enzymatic reactions. It has been shown to interact with enzymes like nitroaldolase, affecting cell growth in murine leukemia models .
Chemical Synthesis
Beyond medicinal applications, 6-Bromomethyl-2,4-diamino-7-pteridinol is utilized as an intermediate in the synthesis of other pteridine derivatives. These derivatives are important for developing enzyme inhibitors and fluorescent probes used in biochemical assays.
Case Studies
Case Study 1: Anticancer Activity
In a study examining the effects of pteridine derivatives on cancer cells, researchers found that compounds derived from 6-Bromomethyl-2,4-diamino-7-pteridinol exhibited significant inhibition of tumor cell proliferation. This was attributed to the compound's ability to interfere with nucleotide synthesis pathways critical for DNA replication .
Case Study 2: Enzyme Inhibition
Another study focused on the inhibition of thymidylate synthase by derivatives of this compound. The results indicated that these derivatives could effectively reduce thymidine production, thus providing a potential therapeutic avenue for treating cancers reliant on rapid cell division .
Mechanism of Action
The mechanism of action of 6-Bromomethyl-2,4-diamino-7-pteridinol involves its interaction with specific molecular targets and pathways. The bromomethyl group allows the compound to act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules such as DNA, RNA, and proteins. This can lead to the inhibition of enzymatic activity and disruption of cellular processes .
Comparison with Similar Compounds
Table 1: Structural Comparison of Brominated Heterocycles
Key Observations:
Reactivity: The bromomethyl group in 6-bromomethyl-2,4-diamino-7-pteridinol enables nucleophilic substitution reactions, making it valuable for alkylation in drug synthesis (e.g., coupling with piperidine derivatives in antiparasitic agents) . In contrast, 6-bromomethyl-2,4,5-trichloropyrimidine’s trichloro substituents enhance electrophilicity, favoring halogen exchange in agrochemical synthesis .
Conversely, 2,4-diamino-6-phenyl-7-pteridinol’s phenyl group increases hydrophobicity, altering its pharmacokinetic profile as a Triamterene impurity .
Agrochemical vs. Pharmaceutical Use: Brominated pyrimidines like bromacil (5-bromo-6-methyl-3-(1-methylpropyl)-pyrimidinedione) prioritize herbicidal activity via root uptake , whereas 6-bromomethyl-2,4-diamino-7-pteridinol is tailored for targeted enzyme inhibition in parasites.
Biological Activity
6-Bromomethyl-2,4-diamino-7-pteridinol is a pteridine derivative that has garnered attention for its biological activity, particularly in the fields of oncology and biochemistry. This compound is characterized by its molecular formula and a molecular weight of 271.07 g/mol. Its structure includes a bromomethyl group, which plays a crucial role in its mechanism of action.
The biological activity of 6-Bromomethyl-2,4-diamino-7-pteridinol primarily involves its interaction with various enzymes and cellular pathways. The bromomethyl group allows the compound to act as an alkylating agent , forming covalent bonds with nucleophilic sites on biomolecules such as DNA and proteins. This interaction can inhibit enzymatic activity and disrupt normal cellular processes, leading to potential therapeutic effects against cancer and other diseases.
Key Mechanisms:
- Inhibition of Thymidylate Synthase : The compound has been shown to inhibit DNA synthesis by interfering with thymidylate synthase, an enzyme critical for nucleotide production.
- Inhibition of Nitroaldolase : It acts as a potent inhibitor of nitroaldolase (EC 1.2.1.22), affecting cell growth in murine leukemia cells .
- Disruption of Membrane Transport : The compound inhibits membrane transport and chloride ion influx, which are necessary for tumor cell proliferation .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of 6-Bromomethyl-2,4-diamino-7-pteridinol:
Case Studies
- Antitumor Efficacy : In vitro studies indicate that 6-Bromomethyl-2,4-diamino-7-pteridinol effectively inhibits the proliferation of various cancer cell lines by targeting thymidylate synthase. This inhibition leads to reduced DNA synthesis, making it a candidate for further investigation as an anticancer agent.
- Enzymatic Inhibition : Research has demonstrated that this compound significantly inhibits nitroaldolase activity in murine models, suggesting its potential use in therapeutic applications aimed at leukemia treatment.
- Synthesis and Derivatives : The compound serves as an intermediate in the synthesis of various pteridine derivatives, which are important for developing novel antifolate drugs like methotrexate and aminopterin .
Comparative Analysis
When compared to similar compounds such as 2,4-Diamino-6-methyl-7-pteridinol and 6-Chloromethyl-2,4-diamino-7-pteridinol, 6-Bromomethyl-2,4-diamino-7-pteridinol exhibits distinct reactivity due to the presence of the bromomethyl group. This unique feature enhances its alkylating ability and potential therapeutic applications.
Comparison Table
| Compound | Key Feature | Biological Activity |
|---|---|---|
| 6-Bromomethyl-2,4-diamino-7-pteridinol | Bromomethyl group | Antitumor activity; enzyme inhibition |
| 2,4-Diamino-6-methyl-7-pteridinol | Lacks bromomethyl group | Limited reactivity; less effective |
| 6-Chloromethyl-2,4-diamino-7-pteridinol | Chloromethyl instead of bromomethyl | Different chemical properties; varied applications |
Q & A
Q. What protocols ensure ethical rigor in collaborative studies involving this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
